N-(3-chloro-4-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a morpholine ring, a phenyl group, and a cyclopentanecarboxamide moiety, making it a unique and versatile molecule.
Vorbereitungsmethoden
The synthesis of N-(3-chloro-4-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide involves several steps. One common method includes the reaction of 3-chloro-4-morpholin-4-ylaniline with 1-phenylcyclopentanecarboxylic acid chloride under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The resulting product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
N-(3-chloro-4-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of specific enzymes, making it useful in biochemical studies.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide involves its interaction with specific molecular targets. One of the primary targets is the cytochrome P450 enzyme family, particularly CYP4F2. The compound inhibits the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a metabolite involved in the regulation of vascular tone and blood pressure. By inhibiting this pathway, the compound can reduce vasoconstriction and improve blood flow, making it beneficial in conditions like stroke and hypertension .
Vergleich Mit ähnlichen Verbindungen
N-(3-chloro-4-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide can be compared with other similar compounds, such as:
TS-011: Another inhibitor of 20-HETE synthesis, but with different structural features.
Rubiarbonone C: A selective inhibitor of cytochrome P450 4F enzymes, which also targets the same metabolic pathway but with a distinct chemical structure.
These comparisons highlight the uniqueness of this compound in terms of its selectivity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C22H25ClN2O2 |
---|---|
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C22H25ClN2O2/c23-19-16-18(8-9-20(19)25-12-14-27-15-13-25)24-21(26)22(10-4-5-11-22)17-6-2-1-3-7-17/h1-3,6-9,16H,4-5,10-15H2,(H,24,26) |
InChI-Schlüssel |
HQIONWCLQJSMKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.